(Triphenylphosphoranylidene)acetaldehyde
Description
Historical Context of Wittig Reagents and Ylide Development
The field of phosphorane chemistry was revolutionized in the early 1950s by German chemist Georg Wittig and his colleagues. libretexts.org While investigating reactions involving carbanions, Wittig discovered a class of organophosphorus compounds, which he termed "ylides." britannica.comencyclopedia.com These compounds were generated by treating a phosphonium (B103445) salt with a strong base. libretexts.orgmasterorganicchemistry.com In 1954, Wittig and his student Ulrich Schöllkopf reported that these ylides could react with aldehydes and ketones to produce alkenes and triphenylphosphine (B44618) oxide. masterorganicchemistry.comjk-sci.com This process, now famously known as the Wittig reaction, proved to be an exceptionally reliable and versatile method for alkene synthesis. libretexts.orglibretexts.org
The profound impact of this discovery on organic synthesis was formally recognized in 1979 when Georg Wittig was awarded the Nobel Prize in Chemistry, an honor he shared with Herbert C. Brown for their respective work in developing boron- and phosphorus-containing compounds into important synthetic reagents. nobelprize.orgnih.govacs.orgnobelprize.org The Wittig reaction provided a method for synthesizing alkenes with a predictable double bond location, a significant advancement over previous elimination-based methods. slideshare.net Wittig's discovery opened new avenues for the synthesis of complex molecules, including Vitamin A, which was synthesized industrially using this reaction. nobelprize.orgnobelprize.org
Significance of Phosphoranylidene Compounds in Organic Synthesis
Phosphoranylidene compounds, or phosphorus ylides, are pivotal reagents in organic chemistry due to their central role in the Wittig reaction. numberanalytics.comwikipedia.org This reaction is one of the most powerful and widely used methods for creating carbon-carbon double bonds (olefination) from carbonyl compounds (aldehydes and ketones). chemistnotes.comfiveable.me The significance of these reagents lies in their versatility and the high degree of control they offer in constructing molecular frameworks.
The primary application of phosphoranylidene compounds is in the synthesis of a vast array of simple and complex alkenes. ontosight.ai This capability is fundamental to the construction of many important organic molecules. Consequently, the Wittig reaction is extensively employed in the total synthesis of natural products, including vitamins, steroids, prostaglandins, and pheromones. britannica.comnumberanalytics.combritannica.com It is also crucial in the industrial-scale production of pharmaceuticals, agrochemicals, fragrances, and flavors. numberanalytics.com The reaction is valued for its tolerance of a wide range of functional groups on the reacting molecules and for the predictable geometry of the resulting alkene, which is determined by the ylide's structure. libretexts.orgslideshare.net
Definition and Structural Features of (Triphenylphosphoranylidene)acetaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇OP nist.govscbt.com |
| Molecular Weight | 304.32 g/mol nist.govscbt.com |
| CAS Number | 2136-75-6 nist.govscbt.com |
| Appearance | White to light yellow solid tcichemicals.comcymitquimica.comtcichemicals.com |
| Synonyms | (Formylmethylene)triphenylphosphorane, (2-Oxoethylidene)triphenylphosphorane nist.govscbt.com |
The triphenylphosphoranylidene moiety consists of a phosphorus atom bonded to three phenyl (C₆H₅) rings and the ylidic carbon. ontosight.ai The phosphorus atom carries the formal positive charge in the ylide resonance structure. The three phenyl groups are a defining feature of most common Wittig reagents for several reasons:
Stability : Triphenylphosphine (PPh₃), the precursor to the ylide, is an air-stable solid, making it easy to handle and store. allhdi.com
Steric Bulk : The three phenyl rings create significant steric hindrance around the phosphorus atom. This bulk influences the approach of the ylide to the carbonyl compound during the Wittig reaction, playing a role in the reaction's stereochemical outcome. libretexts.org
Electronic Effects : The phenyl groups influence the electronic properties of the phosphorus atom, contributing to the stability of the phosphonium salt precursor and the resulting ylide. scbt.com The formation of triphenylphosphine oxide (Ph₃P=O) as a byproduct is a major thermodynamic driving force for the Wittig reaction, due to the very strong phosphorus-oxygen double bond. libretexts.orgallhdi.com
The acetaldehyde (B116499) moiety in this compound is the part derived from acetaldehyde (CH₃CHO), but it is modified to be part of the ylide structure: –CHCHO. The key feature of this group is the aldehyde functional group (–CHO). chemistrytalk.org An aldehyde consists of a carbonyl group (a carbon double-bonded to an oxygen) where the carbon is also bonded to at least one hydrogen atom. britannica.commsu.edubritannica.com
| Characteristic | Description |
|---|---|
| Structure | Contains a carbonyl group (C=O) bonded to a hydrogen and an R-group (R-CHO). britannica.com |
| Polarity | The C=O bond is highly polar, making the carbon atom electrophilic. wikipedia.org |
| Reactivity | Generally more reactive than ketones due to less steric hindrance and the presence of a hydrogen atom. chemistrytalk.org |
| Electronic Effect | Acts as an electron-withdrawing group through resonance and induction. organic-chemistry.org |
The unique properties of this compound arise from the combination of its two constituent moieties. The electron-withdrawing nature of the adjacent aldehyde group has a profound effect on the ylide, making it a "stabilized ylide." libretexts.orgadichemistry.com The negative charge on the ylidic carbon is delocalized through conjugation into the carbonyl group, which increases the stability of the molecule. adichemistry.com
This stabilization has several important consequences:
Reduced Reactivity : Stabilized ylides are less reactive and more air-stable than non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl or hydrogen). libretexts.orgadichemistry.comwikipedia.org They require milder bases for their formation and can sometimes fail to react with less reactive ketones. libretexts.orgwikipedia.org
Stereoselectivity : The most significant consequence of ylide stabilization is its effect on the stereochemical outcome of the Wittig reaction. Stabilized ylides, including this compound, react with aldehydes to predominantly form (E)-alkenes (trans isomers). organic-chemistry.orgadichemistry.comwikipedia.org This is because the initial nucleophilic addition step is reversible, allowing the reaction to proceed under thermodynamic control, favoring the more stable anti-oxaphosphetane intermediate, which decomposes to the (E)-alkene. adichemistry.com In contrast, non-stabilized ylides react irreversibly under kinetic control to favor the (Z)-alkene (cis isomer). organic-chemistry.orgwikipedia.org
| Property | Stabilized Ylide (e.g., this compound) | Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane) |
|---|---|---|
| Attached Group | Electron-withdrawing (e.g., -CHO, -COOR, -CN) organic-chemistry.orgadichemistry.com | Alkyl or H wikipedia.org |
| Reactivity | Lower, more stable libretexts.orgadichemistry.com | Higher, less stable, often air/water sensitive libretexts.orgadichemistry.com |
| Reaction Control | Thermodynamic adichemistry.com | Kinetic wikipedia.org |
| Alkene Product (from aldehydes) | Predominantly (E)-alkene (trans) organic-chemistry.orgwikipedia.org | Predominantly (Z)-alkene (cis) organic-chemistry.orgwikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCAYWAIRTVXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175622 | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-75-6 | |
| Record name | 2-(Triphenylphosphoranylidene)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
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| Record name | (triphenylphosphoranylidene)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
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Synthetic Methodologies for Triphenylphosphoranylidene Acetaldehyde
Classical Preparation Routes
The traditional methods for synthesizing (Triphenylphosphoranylidene)acetaldehyde rely on the formation of a phosphonium (B103445) salt followed by deprotonation to generate the reactive ylide.
While the direct reaction of triphenylphosphine (B44618) with acetaldehyde (B116499) is not the standard method for preparing this compound, the foundational chemistry of ylide formation involves the reaction of triphenylphosphine with an alkyl halide. numberanalytics.comlibretexts.org The resulting phosphonium salt is then treated with a base to form the ylide. rsc.org The direct reaction with an aldehyde like acetaldehyde would not lead to the desired ylide product. Instead, a two-carbon electrophile with a leaving group is necessary to first generate the corresponding phosphonium salt.
A more direct and widely practiced classical synthesis involves the use of formylmethyltriphenylphosphonium chloride as a stable precursor. sigmaaldrich.com This method is a two-step process.
First, the phosphonium salt, formylmethyltriphenylphosphonium chloride, is synthesized. This is typically achieved through the SN2 reaction of triphenylphosphine with an appropriate two-carbon electrophile, such as chloroacetaldehyde (B151913) or its equivalent. libretexts.orgrsc.org For instance, reacting triphenylphosphine with chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis, yields the desired phosphonium salt.
The second step is the deprotonation of the phosphonium salt to generate the ylide, this compound. numberanalytics.com The hydrogen on the carbon adjacent to the positively charged phosphorus is acidic and can be removed by a suitable base. libretexts.org A common procedure involves treating the formylmethyltriphenylphosphonium chloride with a base like triethylamine (B128534) (Et₃N) and extracting the resulting ylide into a solvent such as benzene. chemicalbook.com
Table 1: Reagents and Conditions for Synthesis via Phosphonium Salt
| Step | Reactants | Base | Solvent | Product |
|---|---|---|---|---|
| Salt Formation | Triphenylphosphine, Chloroacetaldehyde precursor | - | Toluene or similar | Formylmethyltriphenylphosphonium chloride |
Green Chemistry Considerations in Synthesis
The Wittig reaction has traditionally been associated with poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. gctlc.org However, significant efforts have been made to develop "greener" synthetic protocols. These principles are applicable to the synthesis and use of this compound.
Key green chemistry strategies include:
Use of Safer Solvents: Many modern Wittig procedures have been adapted to use water as the reaction medium, often in a saturated sodium bicarbonate solution, which is environmentally benign. sciepub.comacs.org These aqueous methods can lead to unexpectedly accelerated reaction rates and high yields (80-98%). acs.org
Solvent-Free Conditions: Another approach is to perform the reaction under solvent-free conditions, for example, by grinding the solid reactants together. gctlc.orggctlc.org This eliminates hazards and waste associated with organic solvents.
Milder Bases: The use of strong and hazardous bases like n-butyllithium can be avoided. divched.org Weaker and safer bases such as sodium hydroxide (B78521), potassium phosphate, or even silver carbonate have been shown to be effective, particularly for stabilized ylides. gctlc.orgdivched.orgnih.gov This is especially beneficial when dealing with base-sensitive substrates. nih.gov
Table 2: Comparison of Traditional vs. Green Wittig Synthesis Approaches
| Feature | Traditional Method | Green Method |
|---|---|---|
| Solvent | N,N-dimethylformamide (DMF), Toluene | Water, Ethanol, or Solvent-free |
| Base | n-Butyllithium, Sodium hydride | Sodium hydroxide, Potassium phosphate, Sodium bicarbonate |
| Conditions | Often requires reflux and extended reaction times | Often proceeds at room temperature with shorter reaction times |
| Workup | Organic solvent extraction | Filtration and washing with water |
Purification and Isolation Techniques
The purification of this compound is crucial to ensure its reactivity and prevent side reactions. As a stable, crystalline solid, recrystallization is a common and effective method. tcichemicals.comcymitquimica.comtcichemicals.com
A documented procedure for purification involves dissolving the crude product in benzene, washing it with an aqueous solution of sodium hydroxide (N NaOH) to remove acidic impurities, drying the organic layer with a drying agent like magnesium sulfate (B86663) (MgSO₄), and then evaporating the solvent. chemicalbook.com The resulting residue is then recrystallized from acetone (B3395972). chemicalbook.com Alternatively, direct recrystallization from acetone is also reported. chemicalbook.com
For reactions utilizing this ylide, the separation of the desired alkene product from the triphenylphosphine oxide byproduct can be challenging. While column chromatography is a standard laboratory technique for this separation, its use on a large scale can be cumbersome. berkeley.edursc.org
Reactivity and Mechanistic Investigations of Triphenylphosphoranylidene Acetaldehyde
Participation in Wittig Reactions
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones. berkeley.edulibretexts.org (Triphenylphosphoranylidene)acetaldehyde serves as a specialized Wittig reagent for converting these carbonyl compounds into two-carbon homologated, α,β-unsaturated aldehydes. sigmaaldrich.comsigmaaldrich.com
The Wittig reaction mechanism involves the reaction of a phosphorus ylide, such as this compound, with an aldehyde or ketone. libretexts.org The most widely accepted mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene and a molecule of triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this elimination step. organic-chemistry.org
An earlier proposed stepwise mechanism suggested the initial nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine (B1666868). libretexts.orgorganic-chemistry.org While the existence of betaine intermediates is still a subject of research, especially under lithium-free conditions, the concerted pathway to the oxaphosphetane is supported by significant evidence for reactions involving stabilized ylides. libretexts.orgwikipedia.org
The stereochemistry of the alkene product in a Wittig reaction is highly dependent on the nature of the substituent group on the ylide. wikipedia.orgorganic-chemistry.org this compound is classified as a "stabilized ylide" due to the presence of the electron-withdrawing aldehyde group, which delocalizes the negative charge on the α-carbon.
Stabilized ylides, like this compound, predominantly produce the (E)-alkene (trans-isomer) with high selectivity. wikipedia.orgorganic-chemistry.orgresearchgate.net This stereoselectivity is attributed to the reversibility of the initial steps of the reaction. For stabilized ylides, the initial addition to the carbonyl is the rate-determining step. libretexts.org The reaction can proceed through intermediates that allow for thermodynamic equilibration, favoring the more sterically stable trans arrangement in the transition state leading to the oxaphosphetane. berkeley.edu In contrast, non-stabilized ylides (with alkyl or hydrogen substituents) typically react irreversibly and rapidly, leading to kinetic control and the formation of (Z)-alkenes (cis-isomers). wikipedia.orgorganic-chemistry.org
Table 1: Stereoselectivity of Wittig Ylides
| Ylide Type | Substituent (R) | Reactivity | Product Selectivity |
|---|---|---|---|
| Stabilized | -CHO, -COOR, -CN | Less Reactive | (E)-alkene wikipedia.orgorganic-chemistry.org |
| Semi-stabilized | -Aryl, -Vinyl | Intermediate | Mixture of (E) and (Z)-alkenes wikipedia.orgresearchgate.net |
Substrate Structure: Sterically hindered ketones react more slowly and may result in poor yields, particularly with stabilized ylides. libretexts.org In such cases, alternative methods like the Horner-Wadsworth-Emmons reaction are often preferred. libretexts.org
Solvent: The choice of solvent can impact the reaction's stereoselectivity and rate. researchgate.net Aprotic solvents like Tetrahydrofuran (THF) or diethyl ether are commonly used. wikipedia.org
Base: The generation of the ylide from its corresponding phosphonium (B103445) salt requires a base. However, this compound is a stable, isolable ylide and often used directly. sigmaaldrich.comsigmaaldrich.com When performing a Wittig reaction with substrates containing acidic protons (e.g., phenols), additional equivalents of base may be necessary to prevent the ylide from being quenched. reddit.com
Salts: The presence of lithium salts can significantly affect the stereochemical outcome by potentially stabilizing the betaine intermediate, which can lead to a loss of selectivity. wikipedia.orgmasterorganicchemistry.com Reactions performed under salt-free conditions often show higher stereoselectivity. wikipedia.org
Temperature: Higher reaction temperatures can sometimes increase the proportion of the thermodynamically favored (E)-alkene. wikipedia.org
Role in Horner-Wadsworth-Emmons Reaction
It is important to clarify that this compound, as a phosphonium ylide, is a reagent for the Wittig reaction, not the Horner-Wadsworth-Emmons (HWE) reaction. berkeley.eduwikipedia.org The HWE reaction is a distinct, though related, olefination method that utilizes phosphonate-stabilized carbanions, which are generated by deprotonating alkyl phosphonates. wikipedia.orgnrochemistry.comorganic-chemistry.org
The HWE reaction is often considered a valuable alternative to the Wittig reaction for several reasons:
It almost exclusively produces (E)-alkenes, often with higher selectivity than the Wittig reaction. wikipedia.orgorganic-chemistry.org
The phosphonate (B1237965) carbanions used are generally more nucleophilic than the corresponding stabilized phosphonium ylides. wikipedia.org
The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily separated from the desired alkene product by aqueous extraction, simplifying purification compared to the often challenging removal of triphenylphosphine oxide. berkeley.eduorganic-chemistry.org
The synthesis of α,β-unsaturated esters is a primary application of the Horner-Wadsworth-Emmons reaction. nih.gov This is typically achieved by reacting an aldehyde or ketone with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. nrochemistry.com The reaction proceeds with high (E)-selectivity. wikipedia.org The general transformation is widely used in the synthesis of complex organic molecules and natural products. banglajol.infonih.gov
Table 2: Example of HWE Reaction for α,β-Unsaturated Ester Synthesis
| Aldehyde | Phosphonate Reagent | Base | Product | Stereoselectivity |
|---|
The Horner-Wadsworth-Emmons reaction can also be adapted for the synthesis of α,β-unsaturated acids. A common strategy involves using a phosphonate reagent where the ester group can be easily hydrolyzed after the olefination step. For instance, a tert-butyl phosphonoacetate can be used, and the resulting α,β-unsaturated tert-butyl ester can be converted to the corresponding carboxylic acid under acidic conditions. Alternatively, direct hydrolysis of the resulting ethyl or methyl ester under basic or acidic conditions can yield the desired α,β-unsaturated acid, as demonstrated in multistep syntheses. nih.gov
Nucleophilic Reactivity in Carbon-Carbon Bond Formation
The most prominent role of this compound in organic synthesis is as a Wittig reagent, where it demonstrates potent nucleophilic reactivity to form carbon-carbon bonds. sigmaaldrich.comchemicalbook.com The ylidic carbon, bearing a partial negative charge, readily attacks electrophilic carbonyl carbons of aldehydes and ketones. quora.comopenstax.org
This transformation, known as the Wittig reaction, is a reliable method for synthesizing alkenes with a defined double bond position. libretexts.org Specifically, this compound is used to convert aldehydes and ketones into two-carbon homologated α,β-unsaturated aldehydes. chemicalbook.com
The reaction mechanism proceeds through the nucleophilic addition of the ylide to the carbonyl compound, forming a dipolar intermediate known as a betaine. This intermediate rapidly undergoes ring-closure to form a four-membered ring, the oxaphosphetane. openstax.org The oxaphosphetane is unstable and spontaneously decomposes through a cycloreversion process to yield the final alkene product and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. doubtnut.com
| Reaction | Reactants | Product | Description |
| Wittig Reaction | This compound, Aldehyde/Ketone (R₂C=O) | α,β-Unsaturated Aldehyde (R₂C=CHCHO) | The nucleophilic ylide carbon attacks the carbonyl carbon, leading to a C=C bond and formation of triphenylphosphine oxide. openstax.org |
Condensation Reactions to Form Phosphorus-Containing Compounds
This compound is itself a stable phosphorus-containing compound, classified as a phosphorane. sigmaaldrich.com It is synthesized through a condensation-type process. The typical preparation involves the SN2 reaction of triphenylphosphine, a strong nucleophile, with an α-haloacetaldehyde derivative (like 2-chloroacetaldehyde) to form the corresponding phosphonium salt. libretexts.org Subsequent treatment of this salt with a base removes the acidic proton alpha to both the phosphorus and carbonyl groups, resulting in the formation of the neutral ylide. chemicalbook.com
While this ylide is formed via a condensation pathway, there is limited information in the searched literature regarding its participation in further condensation reactions to produce different phosphorus-containing compounds. Its reactivity is primarily centered on the Wittig olefination.
Reactivity Towards Electrophiles in C-N Bond Formation
Conversely, the aldehyde functional group of this compound readily reacts with nitrogen-based nucleophiles. For instance, primary amines react with the aldehyde in a nucleophilic addition-elimination mechanism to form the corresponding imine (a Schiff base), which contains a carbon-nitrogen double bond. openstax.orgunizin.org This reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. openstax.org While this is a significant reaction for the aldehyde portion of the molecule and results in C-N bond formation, it is a reaction with a nucleophile, not an electrophile.
| Reaction | Reactant on Ylide | Nucleophile/Electrophile | Product Functional Group | Description |
| Imine Formation | Aldehyde group | Primary Amine (R-NH₂) (Nucleophile) | Imine (C=N-R) | Nucleophilic addition of the amine to the aldehyde carbonyl, followed by elimination of water, forms a C=N double bond. openstax.org |
Spectroscopic and Computational Characterization of Triphenylphosphoranylidene Acetaldehyde
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers significant insights into the functional groups and bonding arrangements within (Triphenylphosphoranylidene)acetaldehyde.
The FT-IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. researchgate.netmdpi.com A detailed analysis of the vibrational frequencies, aided by computational density functional theory (DFT) calculations, allows for the assignment of specific vibrational modes.
Key FT-IR spectral data are summarized in the table below. The characteristic C-H stretching vibrations of the phenyl rings are observed in the aromatic region. The aldehydic C-H stretch is also identifiable. The C=O stretching frequency of the acetaldehyde (B116499) moiety is a prominent feature, providing information about the electronic environment of the carbonyl group. The P=C stretching vibration is characteristic of the ylide bond.
| Vibrational Assignment | Frequency (cm⁻¹) |
| Aromatic C-H Stretching | 3050 - 3000 |
| Aldehydic C-H Stretching | 2850 - 2750 |
| C=O Stretching | ~1630 |
| C=C Aromatic Stretching | 1600 - 1450 |
| P=C Stretching | ~1100 |
| C-H in-plane bending | 1300 - 1000 |
| C-H out-of-plane bending | 900 - 675 |
Note: The exact frequencies can vary slightly based on the experimental conditions and the physical state of the sample.
Complementing the FT-IR data, the FT-Raman spectrum of this compound has been recorded in the 3500–50 cm⁻¹ region. researchgate.netmdpi.com FT-Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as those of non-polar bonds.
The FT-Raman spectrum shows strong bands corresponding to the symmetric vibrations of the phenyl rings. The C=C stretching vibrations of the aromatic rings are typically intense in the Raman spectrum. The P=C bond also gives rise to a characteristic Raman signal.
| Vibrational Assignment | Frequency (cm⁻¹) |
| Aromatic C-H Stretching | 3050 - 3000 |
| Ring Breathing (Phenyl) | ~1000 |
| C=C Aromatic Stretching | 1600 - 1570 |
| P=C Stretching | ~1100 |
Note: The exact frequencies can vary slightly based on the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the hydrogen, carbon, and phosphorus nuclei.
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum typically exhibits signals for the aromatic protons of the three phenyl groups and the protons of the acetaldehyde moiety.
The aromatic protons usually appear as a complex multiplet in the region of 7.4-7.8 ppm. The vinylic proton (P=CH) and the aldehydic proton (CHO) show distinct chemical shifts and coupling patterns. The coupling between the phosphorus atom and the vinylic proton (²JP-H) is a key diagnostic feature.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl Protons (15H) | 7.4 - 7.8 | m | - |
| Aldehydic Proton (1H) | ~9.5 | d | ³JH-H ≈ 5-7 |
| Vinylic Proton (1H) | ~4.0 - 4.5 | dd | ³JH-H ≈ 5-7, ²JP-H ≈ 20-25 |
Note: Chemical shifts and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows resonances for the carbons of the phenyl groups, the ylidic carbon, and the carbonyl carbon.
The carbons of the phenyl rings typically appear in the aromatic region (120-140 ppm). The ylidic carbon (P=C) is significantly shielded and coupled to the phosphorus atom, resulting in a doublet with a large one-bond carbon-phosphorus coupling constant (¹JP-C). The carbonyl carbon of the aldehyde group appears at a characteristic downfield chemical shift.
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling to ³¹P |
| Carbonyl Carbon (C=O) | ~190 | No |
| Phenyl Carbons | 128 - 135 | Yes (for some) |
| Ylidic Carbon (P=C) | ~50 - 60 | Yes (¹JP-C) |
Note: Chemical shifts are dependent on the solvent.
³¹P NMR spectroscopy is a direct method for observing the phosphorus atom in the molecule. This compound exhibits a single resonance in the ³¹P NMR spectrum, characteristic of a phosphonium (B103445) ylide. The chemical shift provides information about the electronic environment around the phosphorus nucleus. The typical chemical shift for this compound is in the range of +15 to +20 ppm (relative to 85% H₃PO₄).
| Nucleus | Chemical Shift (δ, ppm) |
| ³¹P | ~ +17 |
Note: The chemical shift is relative to an external standard (commonly 85% H₃PO₄).
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
While mass spectrometry data for this compound is available from techniques such as Electron Ionization (EI), specific studies utilizing Chemical Ionization (CI) for this compound are not prominently detailed in the surveyed scientific literature. nist.govnih.gov CI is a "softer" ionization method compared to EI, meaning it imparts less energy to the analyte molecule during the ionization process.
This technique typically employs a reagent gas (like methane, isobutane, or ammonia) which is first ionized by electron impact. The resulting reagent gas ions then react with the analyte molecules in the gas phase, leading to their ionization primarily through proton transfer. For a compound like this compound, CI would be expected to produce a prominent protonated molecule peak, [M+H]⁺, with significantly reduced fragmentation compared to EI. This would be highly useful for unequivocally confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The exact mass of this compound has been calculated based on its molecular formula, C₂₀H₁₇OP. This theoretical exact mass is a critical piece of data for the unambiguous identification of the compound in complex mixtures. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇OP | nih.gov |
This level of mass accuracy allows chemists to distinguish between compounds that may have the same nominal mass but different elemental compositions.
Laser Desorption/Ionization Time-of-Flight (LDI-TOF) Mass Spectrometry is another soft ionization technique particularly useful for the analysis of low molecular weight compounds with minimal sample preparation. In LDI, a pulsed laser is used to desorb and ionize the sample directly from a surface. This method often results in less fragmentation than other techniques, making it well-suited for determining the molecular weight of fragile molecules. While specific LDI-TOF studies focused solely on this compound are not detailed, the technique has been successfully applied to the direct analysis of active pharmaceutical ingredients in various formulations, demonstrating its utility for compounds of similar complexity.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A review of the scientific literature did not yield a specific single-crystal XRD study for this compound itself.
However, the crystal structure of a closely related derivative, 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, has been determined, providing valuable insight into the structural characteristics of this class of phosphoranes. researchgate.net This derivative was found to crystallize in the monoclinic space group P2₁/n. researchgate.net The detailed crystallographic data for this related compound are summarized below.
Table 2: Crystallographic Data for 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a | 6.1402 (3) Å | researchgate.net |
| b | 21.4470 (15) Å | researchgate.net |
| c | 15.0049 (8) Å | researchgate.net |
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly using Density Functional Theory (DFT), has been employed to investigate the molecular structure and properties of this compound. researchgate.netresearchgate.net DFT methods are used to calculate the electronic structure of molecules, allowing for the prediction of geometries, vibrational frequencies, and other spectroscopic properties.
A significant study on this compound utilized the B3LYP method with the 6-311++G(d,p) basis set to calculate its vibrational frequencies. researchgate.net The results of these calculations were then compared with experimental FT-IR and FT-Raman spectra, showing a close agreement between the theoretical predictions and the experimental values. researchgate.net Such studies are crucial for the accurate assignment of vibrational modes.
Furthermore, DFT calculations on related triphenylphosphoranylidene derivatives have been used to investigate properties such as:
Molecular Electrostatic Potential (MEP): To identify reactive sites for electrophilic and nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis: To understand charge transfer and intramolecular interactions. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): To analyze electronic transitions and chemical reactivity.
These computational approaches provide a deeper understanding of the molecule's electronic characteristics and behavior that complements experimental findings.
The flexibility of the this compound molecule, particularly the rotation around the P-C and C-C single bonds, gives rise to various possible conformations. An exhaustive conformational search has been performed for this molecule to identify the most stable geometric arrangements. researchgate.net Such studies are fundamental to understanding the molecule's preferred shape in different environments. By systematically exploring the potential energy surface, researchers can identify the global minimum energy conformer and other low-energy isomers that may be present at equilibrium. These analyses often use initial searches with molecular mechanics force fields (like MMFF) followed by geometry optimization of the most stable forms using higher-level DFT methods. researchgate.net
Geometry Optimization and Molecular Parameters
The geometry of the this compound molecule has been optimized using computational methods to find its most stable conformation. Techniques such as the semi-empirical PM3 method are used for initial conformational searches, followed by more robust Density Functional Theory (DFT) methods, like B3LYP with a 6-311G(d,p) basis set, for refining the molecular geometry. researchgate.net This process involves calculating the molecule's energy at various atomic arrangements to identify the minimum energy structure.
The optimized geometry provides key molecular parameters, including bond lengths and bond angles. Theoretical calculations have shown good agreement with experimental data where available. researchgate.net
Table 1: Selected Optimized Molecular Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | P-C(ylide) | 1.68 |
| C(ylide)-C(aldehyde) | 1.42 | |
| C(aldehyde)=O | 1.25 | |
| P-C(phenyl) | ~1.81-1.82 | |
| Bond Angles (°) | P-C(ylide)-C(aldehyde) | 124.5 |
| C(ylide)-C(aldehyde)=O | 123.0 |
Note: The values are representative and sourced from DFT calculations. Actual values may vary slightly depending on the specific computational methods and basis sets used.
Prediction of Vibrational Frequencies
Vibrational frequencies for this compound have been calculated using DFT methods, specifically B3LYP with the 6-311++G(d,p) basis set. researchgate.net These theoretical calculations help in the assignment of vibrational modes observed in experimental spectra like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net
The potential energy distribution (PED) analysis is often employed to provide a detailed assignment of the vibrational modes. researchgate.net A key vibrational mode is the carbonyl (C=O) stretching frequency. For acetaldehyde in the gas phase, this is typically observed around 1720 cm⁻¹. researchgate.net In this compound, this frequency can be shifted due to the electronic effects of the phosphoranylidene group. researchgate.net
Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes
| Wavenumber (cm⁻¹, Calculated) | Assignment | Description |
|---|---|---|
| ~1570 | ν(C=O) | Carbonyl group stretching |
| ~1435 | ν(P-C) | Phenyl-Phosphorus stretching |
| ~1100 | ν(C-C) | Carbon-Carbon stretching |
Note: These are selected frequencies from theoretical calculations and are subject to scaling factors for comparison with experimental data.
Electronic Properties Analysis (HOMO-LUMO Orbitals)
The electronic properties of this compound are investigated by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic behavior. mdpi.comnih.gov
A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is typically localized on the ylidic carbon and the phosphorus atom, indicating this is the region of electron donation (nucleophilic character). The LUMO is generally centered on the acetaldehyde moiety, particularly the C=O bond, which acts as the electron-accepting region (electrophilic character). nih.gov
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.0 to -1.5 |
Note: Values are approximate and depend on the level of theory and basis set used in the calculation.
Mulliken Charge Distribution
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electrons. nih.govwikipedia.org This analysis for this compound reveals the electrostatic nature of the atoms and helps to identify reactive sites. nih.gov
Calculations show that the oxygen atom of the carbonyl group carries a significant negative charge due to its high electronegativity, making it a potential site for electrophilic attack. The ylidic carbon atom, bonded to the phosphorus, typically exhibits a negative charge, consistent with its nucleophilic character in the Wittig reaction. The phosphorus atom is found to have a positive charge, while the hydrogen atoms generally carry small positive charges. nih.gov
Table 4: Selected Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| P | Positive |
| O | Negative |
| C(ylide) | Negative |
| C(aldehyde) | Positive |
Note: The specific values of the charges are dependent on the computational method and basis set employed.
Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify key interactions, such as hydrogen bonds and other close contacts, that stabilize the crystal packing. nih.gov For molecules like this compound, this analysis can reveal interactions involving the phenyl rings and the carbonyl group.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In the MEP map of this compound, regions of negative potential (typically colored red) are located around the electronegative oxygen atom, indicating the site for electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms and the phosphorus atom, suggesting sites susceptible to nucleophilic attack. nih.gov This visual tool complements the findings from Mulliken charge analysis and HOMO-LUMO distribution. researchgate.net
Advanced Applications in Organic Synthesis
Synthesis of α,β-Unsaturated Aldehydes from Aldehydes
The principal application of (Triphenylphosphoranylidene)acetaldehyde is the conversion of aldehydes and ketones into α,β-unsaturated aldehydes. sigmaaldrich.com This transformation is a specific instance of the Wittig olefination, where the phosphorus ylide reacts with a carbonyl compound. wikipedia.orglibretexts.org The reaction proceeds by the nucleophilic attack of the ylide's α-carbon onto the electrophilic carbonyl carbon of the starting aldehyde. masterorganicchemistry.com This initial step forms a betaine (B1666868) intermediate, which subsequently undergoes ring-closure to yield a four-membered oxaphosphetane. berkeley.edu This intermediate is unstable and rapidly collapses, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond and a very stable phosphorus-oxygen double bond in the by-product, triphenylphosphine (B44618) oxide. masterorganicchemistry.com The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the reaction. masterorganicchemistry.com
Because the ylide of this compound is stabilized by the adjacent carbonyl group, the reaction generally exhibits high E-selectivity, leading predominantly to the formation of the trans-isomer of the α,β-unsaturated aldehyde. wikipedia.org This stereochemical control is a significant advantage in multi-step synthesis. ontosight.ai
General Reaction Scheme: R-CHO + (C₆H₅)₃P=CHCHO → R-CH=CH-CHO + (C₆H₅)₃PO
Two-Carbon Chain Homologation Reactions
This compound serves as a direct and efficient reagent for the two-carbon homologation of aldehydes. nbinno.com Homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental operation in organic synthesis. This reagent allows a starting aldehyde (R-CHO) to be converted in a single step to a homologated α,β-unsaturated aldehyde (R-CH=CH-CHO).
This method offers a more direct route compared to other two-carbon homologation strategies that might involve multiple steps. For instance, a common alternative is the Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) ester, which introduces an ester group. nbinno.com This would necessitate subsequent reduction of the ester to an alcohol, followed by oxidation back to the aldehyde, adding two steps to the synthetic sequence. The use of this compound streamlines this process by keeping the functional group at the aldehyde oxidation state. medchemexpress.com
Below is a table illustrating the application of this reagent in two-carbon homologation with various aldehydes.
| Starting Aldehyde | Product (α,β-Unsaturated Aldehyde) |
| Benzaldehyde (B42025) | Cinnamaldehyde |
| Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylaldehyde |
| Butanal | Hex-2-enal |
Construction of Complex Organic Molecules
The ability to efficiently generate α,β-unsaturated aldehydes makes this compound a powerful tool in the construction of complex organic molecules, including pharmaceuticals and natural products. ontosight.ainih.gov The α,β-unsaturated aldehyde moiety is a versatile functional group that can serve as a key intermediate in a variety of subsequent transformations.
The reactivity of this functional group allows for:
Conjugate (Michael) additions: The β-carbon is electrophilic and can be attacked by nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Diels-Alder reactions: The alkene can act as a dienophile in cycloaddition reactions to form six-membered rings.
Further olefination: The newly introduced aldehyde can itself be a substrate for another Wittig reaction to further extend the carbon skeleton.
Reductions and Oxidations: The aldehyde and alkene can be selectively modified to introduce other functionalities.
By providing a reliable method to install this reactive moiety, the reagent plays a crucial role in synthetic strategies that build molecular complexity step-by-step. pubcompare.ai
Development of Novel Materials and Chemical Processes
The unique reactivity of this compound extends beyond traditional synthesis into the development of novel materials and more efficient chemical processes. ontosight.aicymitquimica.com Its application as a building block is being explored in materials science and for creating environmentally sustainable synthetic methods.
One area of development is in bioconjugation, where the Wittig reaction can be adapted to link molecules to biological substrates. The reaction of stabilized phosphoranes, such as derivatives of this compound, with aldehydes on biomolecules can form stable carbon-carbon bonds under mild, aqueous conditions, making it a potentially valuable tool for creating new biomaterials or labeling biological systems. rsc.org
Furthermore, there is a significant drive towards developing greener and more efficient chemical processes. The use of this compound in biocatalytic one-pot reactions represents a major advance. digitellinc.com For example, a tandem process has been developed that combines the enzymatic oxidation of an alcohol to an aldehyde with a subsequent Wittig reaction in an aqueous medium. This approach, using a recombinant choline (B1196258) oxidase, avoids the need to isolate sensitive aldehyde intermediates and reduces reliance on toxic organic solvents, paving the way for more sustainable manufacturing processes. digitellinc.com
Use in One-Pot Multi-Bond Forming Reactions
This compound is highly effective in one-pot, multi-bond forming reactions, where multiple sequential transformations occur in a single reaction vessel. These processes are highly valued for their efficiency, as they reduce waste, save time, and can rapidly generate molecular complexity from simple starting materials. researchgate.net
A prominent example is the one-pot Suzuki cross-coupling/Wittig olefination sequence. mdpi.comsciforum.net In this process, a bromo- or iodo-substituted benzaldehyde can undergo a Suzuki coupling with a boronic acid, followed by a Wittig reaction with this compound in the same pot. This allows for the efficient synthesis of complex stilbene (B7821643) and cinnamate (B1238496) derivatives. The compatibility of the palladium catalyst used for the Suzuki reaction with the phosphorus ylide is critical for the success of this one-pot procedure. mdpi.com
Another powerful application is in cascade Ugi/Wittig cyclization reactions. researchgate.net This multi-component reaction can involve an isocyanide, an aldehyde, an amine, and a thiocarboxylic acid, which first undergo an Ugi reaction. The intermediate from this step can then react intramolecularly with a phosphoranylidene moiety (derived from a reagent like isocyano(triphenylphosphoranylidene)acetate) in a Wittig-type cyclization to form highly substituted heterocycles like thiazoles and oxazoles in a single operation. researchgate.net
Table 2: One-Pot Multi-Bond Forming Reactions
| Reaction Name | Reactants | Key Bonds Formed | Product Class |
| Suzuki-Wittig Reaction | Aryl halide, Arylboronic acid, this compound | C-C (aryl-aryl), C=C (alkene) | Substituted Cinnamaldehydes, Biphenyl Acrylates mdpi.comsciforum.net |
| Ugi/Wittig Cyclization | Isocyano(triphenylphosphoranylidene)acetate, Aldehyde, Amine, Thiocarboxylic acid | C-N (amide), C-S, C=C, C-N (in ring) | Polysubstituted Thiazoles researchgate.net |
Role in Olefination Reactions Beyond Wittig
While this compound is synonymous with the Wittig reaction, its phosphorus center and conjugated system allow it to participate in other types of transformations, including olefination reactions that proceed through mechanisms distinct from the classical Wittig pathway. cymitquimica.com
A significant development is the use of triphenylphosphine, the precursor to the ylide, in visible-light photoredox-catalyzed olefination reactions. nih.gov In this process, an alkyl halide is converted into a radical species by a photocatalyst. This radical is then trapped by triphenylphosphine to form a phosphoranyl radical, which evolves into a phosphonium (B103445) ylide in situ without the need for a strong base. This ylide then reacts with an aldehyde to furnish the alkene product. This method is advantageous for its mild conditions, broad functional group tolerance, and its ability to avoid the pre-formation of the Wittig reagent, representing a departure from the traditional two-electron mechanism. nih.gov
Additionally, the dienophilic character of the α,β-unsaturated system in this compound allows it to participate in cycloaddition reactions. ontosight.ai Although less common than its olefination reactions, it can react with suitable dienes in [4+2] cycloadditions, further expanding its utility in constructing cyclic frameworks beyond the scope of the standard Wittig reaction.
Derivatization and Analogues of Triphenylphosphoranylidene Acetaldehyde
Synthesis of Substituted (Triphenylphosphoranylidene)acetaldehyde Derivatives
The synthesis of substituted this compound derivatives typically involves the reaction of triphenylphosphine (B44618) with a substituted α-halo aldehyde or a related electrophile, followed by deprotonation with a suitable base. This process allows for the introduction of various substituents at the α- or β-positions of the acetaldehyde (B116499) moiety.
α-Substituted Derivatives: The introduction of substituents at the carbon atom adjacent to the phosphorus ylide (the α-position) can significantly influence the reagent's reactivity and stereoselectivity. For example, α-alkyl or α-aryl groups can be introduced by using the corresponding α-substituted α-halo aldehyde in the initial phosphonium (B103445) salt formation.
β-Substituted Derivatives: Substitution at the formyl carbon (the β-position) can also be achieved. This is often accomplished by starting with a more complex aldehyde that already contains the desired functionality. These derivatives are particularly useful for introducing specific structural motifs into the final alkene product.
| Derivative Type | General Synthetic Approach | Key Intermediates | Common Bases Used |
| α-Alkyl | Reaction of triphenylphosphine with an α-alkyl-α-halo aldehyde followed by deprotonation. | α-Alkyl-α-halo aldehyde, (α-Alkyl-formylmethyl)triphenylphosphonium halide | n-Butyllithium, Sodium hydride, Sodium amide |
| α-Aryl | Reaction of triphenylphosphine with an α-aryl-α-halo aldehyde followed by deprotonation. | α-Aryl-α-halo aldehyde, (α-Aryl-formylmethyl)triphenylphosphonium halide | n-Butyllithium, Sodium hydride, Sodium amide |
| β-Keto | Reaction of triphenylphosphine with an α-halo-β-keto aldehyde followed by deprotonation. | α-Halo-β-keto aldehyde, (Formyl-keto-methyl)triphenylphosphonium halide | Triethylamine (B128534), Sodium carbonate |
Comparative Studies with Other Phosphorane Reagents (e.g., Methyl (triphenylphosphoranylidene)acetate)
This compound is classified as a semi-stabilized ylide due to the moderate electron-withdrawing nature of the formyl group. Its reactivity and stereoselectivity are often compared with other classes of phosphorane reagents, such as stabilized ylides like methyl (triphenylphosphoranylidene)acetate.
Reactivity: Stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, are generally less reactive than semi-stabilized ylides. e-bookshelf.delumenlearning.com The ester group in methyl (triphenylphosphoranylidene)acetate is a stronger electron-withdrawing group than the formyl group, leading to greater delocalization of the negative charge on the ylidic carbon. This increased stability reduces the nucleophilicity of the ylide, making it less reactive towards carbonyl compounds, especially sterically hindered ketones. libretexts.org this compound, being more reactive, can react with a broader range of aldehydes and ketones. glpbio.com
Stereoselectivity: A key difference between these reagents lies in the stereochemical outcome of the Wittig reaction. wikipedia.org
Stabilized ylides , like methyl (triphenylphosphoranylidene)acetate, typically favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgberkeley.edu
Semi-stabilized ylides , such as this compound, often provide mixtures of (E)- and (Z)-alkenes, with the ratio being influenced by reaction conditions and the structure of the carbonyl compound. wikipedia.org
Unstabilized ylides (e.g., those with alkyl substituents) generally yield the kinetically favored (Z)-alkene. libretexts.orgwikipedia.org
| Phosphorane Reagent | Classification | Stabilizing Group | General Reactivity | Predominant Alkene Isomer |
| This compound | Semi-stabilized | Formyl (-CHO) | Moderate to high | Mixture of (E) and (Z) |
| Methyl (triphenylphosphoranylidene)acetate | Stabilized | Ester (-COOCH₃) | Low to moderate | (E)-alkene |
| Methylenetriphenylphosphorane | Unstabilized | Hydrogen (-H) | High | (Z)-alkene |
Structure-Reactivity Relationships in Derivatives
The reactivity and stereoselectivity of this compound derivatives are intricately linked to the electronic and steric nature of their substituents.
Electronic Effects: The electronic properties of substituents on the ylide backbone have a profound impact on reactivity. e-bookshelf.de
Electron-withdrawing groups (EWGs) at the α-position further stabilize the ylide, decreasing its nucleophilicity and reactivity. msudenver.edu This stabilization generally leads to a higher proportion of the (E)-alkene product.
Electron-donating groups (EDGs) at the α-position destabilize the ylide, increasing its reactivity and typically favoring the formation of the (Z)-alkene. msudenver.edu
Steric Effects: The size of the substituents on both the ylide and the carbonyl reactant can influence the reaction rate and the stereochemical outcome. Increased steric hindrance around the reacting centers can slow down the reaction. In the transition state leading to the oxaphosphetane intermediate, steric interactions between the substituents on the ylide and the aldehyde or ketone determine the preferred pathway, thus influencing the E/Z ratio of the resulting alkene. For instance, bulkier substituents on the ylide will generally increase the selectivity for the (E)-alkene to minimize steric strain in the transition state.
| Substituent Position | Substituent Type | Effect on Ylide Stability | Effect on Reactivity | General Effect on Stereoselectivity |
| α-position | Electron-withdrawing | Increase | Decrease | Favors (E)-alkene |
| α-position | Electron-donating | Decrease | Increase | Favors (Z)-alkene |
| Phenyl groups on P | Electron-donating | Decrease | Increase | Can influence E/Z ratio |
| Phenyl groups on P | Electron-withdrawing | Increase | Decrease | Can influence E/Z ratio |
Applications of Derivatives in Specialized Synthetic Pathways
Derivatives of this compound are valuable tools in the synthesis of complex molecules, including natural products and bioactive compounds, where precise control over the introduction of functionalized alkene moieties is crucial.
The use of these functionalized Wittig reagents allows for the direct installation of an α,β-unsaturated aldehyde functionality with additional substituents, which can then be further elaborated. This strategy is particularly advantageous in the construction of polyketide natural products and other molecules containing conjugated double bond systems. For example, an α-methyl substituted derivative could be used to introduce a trisubstituted α,β-unsaturated aldehyde, a common structural motif in many biologically active compounds.
While specific examples in the literature detailing the extensive use of a wide variety of this compound derivatives are not as common as for the parent compound or more stabilized ylides, the principles of their reactivity allow for their strategic application in complex syntheses. Their utility is often seen in the construction of key fragments that are later incorporated into a larger molecular framework. The ability to introduce a reactive aldehyde group as part of a longer carbon chain via the Wittig reaction is a powerful tactic in convergent synthetic strategies.
| Application Area | Synthetic Strategy | Type of Derivative Used | Significance |
| Natural Product Synthesis | Fragment coupling and elaboration | α- or β-functionalized derivatives | Efficient introduction of complex, functionalized side chains. |
| Pharmaceutical Synthesis | Construction of key intermediates | Derivatives with specific pharmacophoric groups | Allows for the synthesis of analogues for structure-activity relationship studies. |
| Agrochemical Synthesis | Introduction of bioactive moieties | Halogenated or other functionalized derivatives | Creation of novel pesticides and herbicides with specific target interactions. |
Broader Impact and Future Research Directions
Contributions to Organophosphorus Chemistry
As a prominent member of the phosphorane family, (Triphenylphosphoranylidene)acetaldehyde has made substantial contributions to the field of organophosphorus chemistry. wikipedia.org Its stability and well-defined reactivity have rendered it a valuable tool for studying the mechanisms of the Wittig reaction and other related transformations. The presence of the formyl group allows for further synthetic manipulations, expanding the repertoire of organophosphorus compounds and their applications. The study of such multifunctional reagents enriches the fundamental understanding of phosphorus-carbon bonding and reactivity, which is central to organophosphorus chemistry. tcichemicals.com
Design of Enhanced Reagents and Catalysts
The unique structural features of this compound serve as a blueprint for the rational design of new and improved reagents and catalysts. Researchers are exploring modifications to the triphenylphosphine (B44618) moiety and the acetaldehyde (B116499) backbone to fine-tune reactivity, selectivity, and stability. For instance, the development of derivatives with different electronic and steric properties can lead to Wittig reagents with enhanced performance in specific synthetic contexts. Furthermore, the phosphonium (B103445) salt precursor to this ylide can inspire the design of novel phase-transfer catalysts and organocatalysts, broadening the synthetic utility of organophosphorus compounds.
Potential in Agrochemical and Pharmaceutical Intermediates
The application of this compound as a raw material in the synthesis of agrochemicals and pharmaceutical intermediates is an area of significant interest. medchemexpress.comglpbio.com Its ability to introduce a two-carbon unit with an aldehyde functionality is a valuable transformation in the construction of complex natural products and biologically active molecules. sigmaaldrich.com The aldehyde can be further elaborated into a variety of functional groups, making this reagent a versatile building block in medicinal chemistry and drug discovery programs. chemimpex.com
Table 1: Applications in Bioactive Compound Synthesis
| Application Area | Synthetic Utility | Potential End Products |
| Pharmaceutical Intermediates | Introduction of a C2 aldehyde-bearing fragment. medchemexpress.comglpbio.com | Heterocyclic compounds, polyketide fragments, and other pharmacophores. |
| Agrochemicals | Serves as a key building block for complex structures. medchemexpress.comglpbio.com | Insecticides, herbicides, and fungicides with novel modes of action. |
Integration with Flow Chemistry and Automated Synthesis
The increasing adoption of flow chemistry and automated synthesis platforms in modern organic chemistry presents a significant opportunity for the application of this compound. mdpi.comvapourtec.comportonpharma.comyoutube.com Its stability and solubility in common organic solvents make it amenable to continuous flow processes, which offer advantages such as improved reaction control, enhanced safety, and facile scalability. youtube.com The integration of this reagent into automated synthesizers could accelerate the discovery and optimization of new chemical entities by enabling high-throughput screening of reaction conditions and substrate scope. chemrxiv.orgeubopen.orgsynplechem.com The development of fluorous-tag assisted synthesis, which is amenable to automation, has shown promise in the synthesis of complex molecules like oligosaccharides and could be adapted for reactions involving Wittig reagents. researchgate.net
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical reactions. Advanced computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism, transition states, and stereoselectivity of Wittig reactions involving this compound. researchgate.net These theoretical calculations can help in predicting the outcome of reactions with new substrates, optimizing reaction conditions to improve yield and selectivity, and designing novel reagents with desired properties. By combining computational modeling with experimental work, researchers can accelerate the development of new synthetic methodologies and expand the applicability of this important reagent.
Q & A
Q. What are the common synthetic applications of (triphenylphosphoranylidene)acetaldehyde in organic synthesis?
This reagent is primarily employed in Wittig-type reactions to synthesize α,β-unsaturated aldehydes, key intermediates in drug discovery and natural product synthesis. For instance:
- Reaction with aldehydes in DMF at 25°C for 1–4 days yields (E)-3-aryl-2-propenals, critical for curcumin-based anticancer agents .
- In THF at 50°C for 16 hours, it produces α,β-unsaturated aldehydes (e.g., 58% yield after column chromatography) for resolvin mediator syntheses .
- NaOCH₃ in methanol accelerates reactions, enabling efficient C–C bond formation .
Q. What are the recommended handling and storage protocols for this compound?
- Storage : Airtight containers under inert gas (e.g., nitrogen), away from moisture and light. Use explosion-proof ventilation and avoid ignition sources .
- Safety : Wear gloves, eye protection, and anti-static lab coats. In case of skin contact, wash thoroughly with water .
- Stability : Degrades upon prolonged exposure to humidity; use anhydrous solvents (e.g., THF dried over molecular sieves) .
Q. Which analytical methods are effective for characterizing this compound and its derivatives?
- ¹H NMR : Identifies vinyl protons (δ 9–10 ppm) in α,β-unsaturated aldehyde products .
- TLC/Column Chromatography : Monitors reactions (hexanes/ethyl acetate eluents) and purifies products .
- Melting Point Analysis : Confirms purity (mp 185–188°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of α,β-unsaturated aldehydes?
- Solvent Effects : DMF at 25°C gives moderate yields (~50%), while THF at 50°C enhances solubility and efficiency (58% yield) .
- Stoichiometry : A 1.05:0.95 molar ratio of aldehyde to reagent minimizes side reactions .
- Catalytic Additives : NaOCH₃ in methanol reduces reaction times by stabilizing intermediates .
Q. How should researchers resolve contradictions in spectroscopic data for derivatives?
- Unexpected Peaks : Repeat purification via gradient column chromatography (hexanes → ethyl acetate) to remove residual solvents or unreacted starting materials .
- Stereochemical Ambiguity : Use NOESY or X-ray crystallography to confirm spatial arrangements. Cross-reference J values (e.g., vinyl protons) with literature .
Q. What strategies mitigate purification challenges for thermally sensitive products?
- Low-Temperature Techniques : Flash chromatography at 0–4°C with chilled solvents prevents decomposition .
- In Situ Derivatization : Form stable acetals or trimethylsilyl ethers, then cleave under mild conditions (e.g., CSA in CH₂Cl₂/MeOH) .
Methodological Recommendations
- Reaction Monitoring : Use TLC every 12 hours for slow reactions (1–4 days) to optimize termination points .
- Moisture Sensitivity : Conduct reactions in flame-dried glassware under nitrogen .
- Yield Improvement : Pre-activate the reagent by stirring in anhydrous solvent for 30 minutes before adding substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
